4-[4-(4-Ethoxybenzyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
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Overview
Description
4-[4-(4-Ethoxybenzyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a complex organic compound that features a piperazine ring, a thienopyrimidine core, and various substituents including ethoxybenzyl and fluorophenyl groups
Preparation Methods
The synthesis of 4-[4-(4-Ethoxybenzyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine typically involves multiple steps, including the formation of the thienopyrimidine core and subsequent functionalization. One common synthetic route involves:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperazine Ring: The piperazine moiety is introduced via nucleophilic substitution reactions.
Functionalization with Ethoxybenzyl and Fluorophenyl Groups: These groups are added through further substitution reactions, often using reagents like ethyl bromide and fluorobenzene derivatives under specific conditions
Chemical Reactions Analysis
4-[4-(4-Ethoxybenzyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield different products
Scientific Research Applications
4-[4-(4-Ethoxybenzyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Pharmacology: It is investigated for its effects on various biological pathways and its potential as a drug candidate
Mechanism of Action
The mechanism of action of 4-[4-(4-Ethoxybenzyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-[4-(4-Ethoxybenzyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine can be compared with other similar compounds, such as:
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: This compound also features a piperazine ring and a thienopyrimidine core but differs in its substituents and overall structure.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a similar piperazine moiety but a different core structure and substituents.
Properties
Molecular Formula |
C25H25FN4OS |
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Molecular Weight |
448.6 g/mol |
IUPAC Name |
4-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C25H25FN4OS/c1-2-31-21-9-3-18(4-10-21)15-29-11-13-30(14-12-29)24-23-22(16-32-25(23)28-17-27-24)19-5-7-20(26)8-6-19/h3-10,16-17H,2,11-15H2,1H3 |
InChI Key |
NFNAGUXGVOHZMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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